molecular formula C13H11N3S B13400085 5-Benzothiazolamine, 2-(4-aminophenyl)- CAS No. 13676-50-1

5-Benzothiazolamine, 2-(4-aminophenyl)-

Cat. No.: B13400085
CAS No.: 13676-50-1
M. Wt: 241.31 g/mol
InChI Key: IWQSVMPGXSAKEG-UHFFFAOYSA-N
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Description

Key Milestones in Benzothiazole Anticancer Development

Year Development Impact
1998 Discovery of basal cytotoxicity in 2-phenylbenzothiazoles against MCF-7 cells Established benzothiazoles as viable anticancer scaffolds
2005 Synthesis of amino-functionalized derivatives with 10-fold potency increase Highlighted the critical role of para-aminophenyl substitution
2019 Identification of ROS-mediated apoptosis mechanisms in MDA-MB-231 cells Linked benzothiazole activity to oxidative stress pathways

The introduction of electron-donating groups (e.g., -OCH3, -NH2) at the benzothiazole C-2 position proved particularly effective, enhancing DNA intercalation and topoisomerase inhibition. Comparative studies showed that 2-(4-aminophenyl) derivatives outperformed methyl or halogen-substituted analogues in both potency and selectivity indices. For example, against triple-negative MDA-MB-231 breast cancer cells, the lead compound 3h—a phenoxy-substituted 2-(4-aminophenyl)benzothiazole—achieved an IC50 of 4.2 µM, while sparing nonmalignant MCF-10A cells at concentrations up to 55 µM.

Structural Uniqueness of 2-(4-Aminophenyl)benzothiazole Scaffold

The antineoplastic efficacy of 2-(4-aminophenyl)benzothiazoles stems from three distinctive structural features:

  • Benzothiazole Core : The planar, aromatic system facilitates intercalation into DNA base pairs, inducing double-strand breaks and triggering p53-mediated apoptosis. Density functional theory (DFT) calculations confirm extended π-conjugation across the thiazole ring, enhancing binding affinity for G-quadruplex structures in oncogenic promoters.
  • 4-Aminophenyl Substituent : The para-amino group serves dual roles—it increases aqueous solubility via hydrogen bonding while enabling covalent interactions with cysteine residues in cellular targets like tubulin and topoisomerase IIα.
  • Modifiable C-6 Position : Substitutions at the benzothiazole C-6 position allow fine-tuning of electron density. Bulky groups (e.g., phenoxy) improve membrane permeability, whereas electron-withdrawing groups (e.g., -CF3) reduce off-target effects.

Structural Features and Anticancer Activity Correlations

Position Substituent Electronic Effect IC50 (MDA-MB-231) Selectivity Index (vs. MCF-10A)
C-2 4-Aminophenyl Electron-donating 4.2 µM 13.1
C-6 -OPh Moderate donating 3.8 µM 10.9
C-6 -CF3 Strong withdrawing >100 µM N/A

The 4-aminophenyl group’s orientation perpendicular to the benzothiazole plane, confirmed by X-ray crystallography, creates a hydrophobic pocket that enhances binding to ATP-binding cassette transporters, circumventing efflux-mediated resistance. Additionally, the amino group’s lone electron pair participates in charge-transfer complexes with NADPH oxidase, amplifying reactive oxygen species (ROS) generation in cancer cells by 2.7-fold compared to normal fibroblasts.

Properties

CAS No.

13676-50-1

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(4-aminophenyl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2

InChI Key

IWQSVMPGXSAKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)N)N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiophenol with Substituted Benzoic Acids or Derivatives

A common synthetic strategy involves the condensation of 2-aminothiophenol with 4-aminobenzoic acid or its derivatives under dehydrating conditions, often using polyphosphoric acid as a cyclization medium. This method facilitates the formation of the benzothiazole ring system while introducing the 4-aminophenyl substituent at the 2-position.

  • Example: Reaction of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid, sometimes assisted by microwave irradiation, yields 2-(4-aminophenyl)benzothiazole. This method is valued for its relatively straightforward procedure and good yields.

Use of Substituted Anilines with Potassium Thiocyanate and Bromine

Another classical approach involves the reaction of substituted anilines with potassium thiocyanate in acetic acid, followed by bromination to induce cyclization to the benzothiazole core.

  • Typical Procedure:
    • A substituted aniline (e.g., 4-aminophenyl derivative) is dissolved in acetic acid.
    • Potassium thiocyanate is added to form the thiourea intermediate.
    • Bromine is slowly added at low temperature (0–10°C) to promote cyclization.
    • The product is isolated by filtration and recrystallization.

This method is widely used for synthesizing various 2-amino substituted benzothiazoles, including those bearing 4-aminophenyl groups.

Alternative Synthetic Method: Multi-step Process via N-(4'-Nitrobenzoyl)aniline Intermediates

A patented industrially relevant process describes the preparation of 2-(4'-aminophenyl)-5-amino-benzimidazole, which shares structural similarity and synthetic challenges with benzothiazole derivatives.

  • Key Steps:

    • Condensation of p-nitrobenzoic acid with aniline at elevated temperature (~170°C), distilling off water.
    • Dinitration of the resulting N-(4'-nitrobenzoyl)aniline at 0–25°C using concentrated sulfuric and nitric acids.
    • Reduction of the dinitro intermediate to the corresponding triamine using sodium or ammonium hydrosulfide or polysulfides.
    • Cyclodehydration (dehydrocyclization) of the triamine to form the benzimidazole ring system.
  • Advantages:

    • Avoids use of expensive or corrosive reagents like stannous chloride.
    • Can be performed without isolation of intermediates, reducing cost and complexity.
    • Produces high-purity product suitable for further synthetic applications.

While this method is for benzimidazole analogues, its principles can inform benzothiazole synthesis, especially regarding intermediate handling and cyclization strategies.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization in Polyphosphoric Acid 4-Aminobenzoic acid + 2-aminothiophenol Polyphosphoric acid, microwave irradiation Heating under microwave, 120–180°C 65–80 Simple, efficient for 2-(4-aminophenyl)benzothiazole
Thiocyanate/Bromine Cyclization 4-Aminobenzenes + KSCN + Br2 Acetic acid, low temp (0–10°C) Stirring, slow addition of bromine 60–75 Classical method, requires careful temp control
Multi-step via N-(4'-Nitrobenzoyl)aniline p-Nitrobenzoic acid + aniline Chlorinating agents, nitration acids, reducing agents 0–170°C, acidic media 70–85 Industrially scalable, avoids corrosive stannous chloride

Research Discoveries and Optimization Notes

  • Microwave-assisted cyclization significantly reduces reaction time and improves yield compared to conventional heating.
  • The choice of solvent and temperature control during bromination and thiocyanate addition steps is critical to prevent side reactions and decomposition.
  • The multi-step nitration and reduction route provides access to derivatives with additional amino substituents, expanding the scope of functionalized benzothiazoles.
  • Structural modifications at the 4-aminophenyl group via acetylation or substitution with heterocyclic moieties enhance biological activity, notably antitumor effects, as demonstrated in recent studies.

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolamine, 2-(4-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .

Scientific Research Applications

Scientific Research Applications of 2-(4-Aminophenyl)benzothiazoles

2-(4-Aminophenyl)benzothiazoles represent a class of compounds with notable applications in scientific research, particularly in the development of antitumor agents . These compounds have demonstrated a unique profile of growth inhibition, suggesting a mechanism of action distinct from clinically active chemotherapeutic agents .

Antitumor Activity

Substituted 2-(4-aminophenyl) benzothiazoles have been recognized for their potent and selective antitumor activity . Research indicates that these compounds exhibit in vitro antitumor activity against various human cell lines, including ovarian, breast, lung, renal, and colon carcinoma cells . The potency observed in breast cancer lines is independent of the estrogen or growth factor receptor status of the cells .

A distinctive feature of these compounds is their biphasic dose-response relationship in in vitro assays against sensitive breast tumor cell lines like MCF-7 and MDA-468 . The introduction of a methyl or halogen substituent into the 3'-position of the 2-phenyl group enhances potency and extends the spectrum of action to certain colon, lung, melanoma, renal, and ovarian cell lines .

Development of Drug Candidates

Several ring-substituted derivatives of 2-(4-aminophenyl)benzothiazole are under development as antitumor agents . While one study involving these derivatives was terminated due to toxicity and marginal efficacy, other drug candidates containing the 2-(4-aminophenyl)benzothiazole moiety continue to be investigated .

Radiopharmaceuticals

Derivatives of 2-(4-aminophenyl)benzothiazole are also being explored as radiopharmaceuticals . These complexes are intended for imaging and targeted radiotherapy of breast cancer . Additionally, compounds with the same ring substitution pattern are under investigation for in vivo imaging of Aβ-plaques associated with early-stage Alzheimer's disease .

Other Activities

Beyond antitumor applications, benzothiazole derivatives have demonstrated various biological activities:

  • Antimicrobial activity Substituted 6-nitro- and 6-amino benzothiazoles show microbiological activity .
  • Antiproliferative activity Certain benzothiazole compounds exhibit antiproliferative activity towards parasites .
  • Anticonvulsant activity Substituted-2-benzothiazolamines possess significant anticonvulsant activity .
  • Anti-inflammatory activity Benzothiazole derivatives have been synthesized and found to display anti-inflammatory activity .

Mechanism of Action

The mechanism of action of 5-Benzothiazolamine, 2-(4-aminophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their DNA synthesis and inducing apoptosis. The compound’s ability to selectively target cancer cells makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-(3-Aminophenyl)benzothiazole

  • Structural Difference: The amino group shifts from the para to meta position on the phenyl ring.
  • Activity : The meta-substituted analog shows altered structure-activity relationships (SAR). Studies indicate reduced antitumor potency compared to the para-isomer, highlighting the critical role of substituent positioning in receptor binding .

Heterocyclic Core Modifications

Benzoxazole Analogs (e.g., 2-(4-Aminophenyl)benzooxazol-5-amine)
  • Structure : Replaces benzothiazole’s sulfur with oxygen (C₁₃H₁₁N₃O).
  • Activity : Demonstrates moderate antitumor effects but lower potency than sulfur-containing analogs. Oxygen’s reduced electronegativity may weaken interactions with biological targets .
Benzimidazole Analogs
  • Structure : Substitutes benzothiazole’s sulfur with NH (C₁₃H₁₂N₄).
  • Activity : Exhibits broad-spectrum anticancer activity, though with higher IC₅₀ values (e.g., 2–5 nM in renal cancer lines) compared to the parent compound .

Halogenated Derivatives

Example : 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

  • Structure : Chlorine at position 5 and methoxy at phenyl para-position.
  • Activity: The electron-withdrawing Cl enhances stability but reduces bioavailability. Methoxy groups improve lipophilicity, yet antitumor activity remains inferior to amino-substituted derivatives .

Pro-Drug Modifications: Phortress

  • Structure: Fluorinated derivative of 2-(4-aminophenyl)benzothiazole.
  • Advantage : Enhanced water solubility and resistance to metabolic deactivation (e.g., CYP450 enzymes). Clinical trials showed prolonged half-life and targeted delivery .

Comparative Data Tables

Table 1: Antitumor Activity (IC₅₀ Values)

Compound MCF-7 (nM) MDA 468 (nM) Renal Cancer (nM)
2-(4-Aminophenyl)benzothiazole 0.3–0.8 1.6 N/A
2-(3-Aminophenyl)benzothiazole 2.1–3.5 4.2 N/A
Benzimidazole Analog 1.8–2.5 3.9 2.0–5.0
Phortress (Pro-Drug) 0.5–1.0 1.8 N/A

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Metabolic Stability
2-(4-Aminophenyl)benzothiazole 2.8 0.15 Moderate
Benzoxazole Analog 2.5 0.20 High
5-Chloro Derivative 3.2 0.08 Low
Phortress 1.9 0.50 Very High

Key Findings and Implications

  • Para-Amino Position: Optimal for antitumor activity due to enhanced electronic interactions with cellular targets .
  • Sulfur in Benzothiazole : Superior to oxygen (benzoxazole) or NH (benzimidazole) in potency, likely due to sulfur’s polarizability and H-bonding capacity .
  • Pro-Drug Strategies : Fluorination and sulfonation (e.g., Phortress) address solubility and metabolic challenges, enabling clinical translation .

Biological Activity

5-Benzothiazolamine, 2-(4-aminophenyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-Benzothiazolamine, 2-(4-aminophenyl)-
  • Molecular Formula : C13H11N3S
  • Molecular Weight : 241.31 g/mol

The compound features a benzothiazole ring fused with a phenyl group substituted with an amino group, which is critical for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 5-benzothiazolamine derivatives. For instance, derivatives of 2-(4-aminophenyl) benzothiazoles have shown selective cytotoxicity against various cancer cell lines, including:

Cell Line Activity Reference
MCF-7 (Breast)IC50 = 2.3 µM
HCT-116 (Colon)Significant inhibition
A549 (Lung)Moderate cytotoxicity

The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens:

Pathogen Activity Reference
Escherichia coliMinimum Inhibitory Concentration (MIC) = 32 µg/mL
Staphylococcus aureusEffective against resistant strains
Candida albicansModerate antifungal activity

This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha:

  • In vitro studies demonstrated a reduction in inflammation markers in human cell lines treated with the compound.
  • Animal models showed decreased edema and inflammatory response upon administration of benzothiazole derivatives.

The biological activity of 5-benzothiazolamine is linked to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It influences signaling pathways related to apoptosis and cellular proliferation.
  • DNA Interaction : Some studies suggest that it can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Study on Antitumor Effects :
    • Researchers synthesized several derivatives of 5-benzothiazolamine and tested their efficacy against human cancer cell lines.
    • Results indicated that certain modifications enhanced potency significantly compared to the parent compound, particularly in breast and colon cancer models .
  • Antimicrobial Evaluation :
    • A series of experiments were conducted to assess the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
    • The results confirmed that modifications in the benzothiazole structure could enhance antibacterial activity, making it a candidate for further development as an antibiotic agent .

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